Cas no 756525-88-9 (Benzenemethanol,4-hydroxy-3-(2-propen-1-yloxy)-)
Benzenemethanol,4-hydroxy-3-(2-propen-1-yloxy)- Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol,4-hydroxy-3-(2-propen-1-yloxy)-
- 4-(hydroxymethyl)-2-prop-2-enoxyphenol
- Benzenemethanol, 4-hydroxy-3-(2-propenyloxy)- (9CI)
- 3-allyloxy-4-hydroxybenzyl alcohol
- Benzenemethanol,4-hydroxy-3-(2-propenyloxy)-(9ci)
- 4-(Hydroxymethyl)-2-[(prop-2-en-1-yl)oxy]phenol
- DTXSID20666788
- 2-(Allyloxy)-4-(hydroxymethyl)phenol
- 756525-88-9
-
- MDL: MFCD18825492
- Inchi: 1S/C10H12O3/c1-2-5-13-10-6-8(7-11)3-4-9(10)12/h2-4,6,11-12H,1,5,7H2
- InChI Key: AXHOLFPJFDSFBG-UHFFFAOYSA-N
- SMILES: O(CC=C)C1=C(C=CC(CO)=C1)O
Computed Properties
- Exact Mass: 180.07900
- Monoisotopic Mass: 180.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7A^2
- XLogP3: 1.3
Experimental Properties
- PSA: 49.69000
- LogP: 1.44930
Benzenemethanol,4-hydroxy-3-(2-propen-1-yloxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D493574-1g |
2-(Allyloxy)-4-(hydroxymethyl)phenol |
756525-88-9 | 95% | 1g |
$595 | 2025-02-19 | |
| eNovation Chemicals LLC | D493574-1g |
2-(Allyloxy)-4-(hydroxymethyl)phenol |
756525-88-9 | 95% | 1g |
$595 | 2025-02-25 | |
| eNovation Chemicals LLC | D493574-1g |
2-(Allyloxy)-4-(hydroxymethyl)phenol |
756525-88-9 | 95% | 1g |
$595 | 2024-06-05 |
Benzenemethanol,4-hydroxy-3-(2-propen-1-yloxy)- Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on Benzenemethanol,4-hydroxy-3-(2-propen-1-yloxy)-
Comprehensive Overview of Benzenemethanol,4-hydroxy-3-(2-propen-1-yloxy)- (CAS No. 756525-88-9): Properties, Applications, and Innovations
Benzenemethanol,4-hydroxy-3-(2-propen-1-yloxy)-, identified by its CAS No. 756525-88-9, is a specialized organic compound gaining attention in pharmaceutical, cosmetic, and agrochemical research. This aromatic alcohol derivative features a unique molecular structure combining a hydroxybenzyl core with an allyloxy functional group, making it a versatile intermediate for synthetic applications. Its chemical properties align with growing industry demands for sustainable and multifunctional building blocks, particularly in green chemistry initiatives.
Recent studies highlight the compound's role as a precursor in synthesizing bioactive molecules, addressing trending topics like natural product mimics and biodegradable additives. Researchers are exploring its potential in UV-absorbing formulations, responding to consumer concerns about photoprotection in skincare. The allyloxy moiety enables click chemistry applications, positioning it as valuable for drug conjugation strategies – a hot topic in targeted therapy development.
From a technical perspective, 756525-88-9 exhibits moderate polarity (logP ~2.1) and thermal stability up to 180°C, making it suitable for various industrial processes. Analytical characterization via HPLC-MS and NMR confirms its high purity (>98%), a critical parameter for pharmaceutical applications. These characteristics answer frequent search queries about compound characterization techniques and quality control standards in specialty chemicals.
Innovative applications leverage the compound's dual functionality: The phenolic -OH group allows esterification for fragrance synthesis, while the allyl ether segment participates in radical polymerization. This dual reactivity pattern aligns with current multi-functional material design trends, particularly in smart packaging and controlled-release systems. Patent analyses reveal growing IP activity around similar structures, indicating commercial potential.
Environmental considerations position Benzenemethanol,4-hydroxy-3-(2-propen-1-yloxy)- favorably compared to traditional petrochemical derivatives. Its potential bio-based production routes from eugenol derivatives respond to market demands for green chemistry alternatives. Lifecycle assessments suggest lower aquatic toxicity than comparable synthetic intermediates, addressing ESG compliance concerns in chemical manufacturing.
Ongoing research explores the compound's role in antioxidant formulations, with particular interest in synergistic effects with tocopherols. This application taps into the booming nutraceutical market, where consumers increasingly seek plant-derived actives. Analytical method development for this compound also contributes to discussions about HPLC method validation – a frequent technical search topic among quality control professionals.
The commercial landscape shows increasing availability of 756525-88-9 at laboratory scales, with purity grades ranging from technical (90%) to pharmaceutical (99.5%). Pricing trends reflect its status as a low-volume high-value chemical, with current focus on scaling up production through continuous flow chemistry – a subject of numerous process intensification studies in chemical engineering literature.
Regulatory status varies by region, with most jurisdictions classifying it as non-hazardous under standard handling conditions. This regulatory profile makes it attractive for global supply chains, especially compared to restricted phenolic compounds. Documentation packages typically include comprehensive spectral data and stability studies, addressing frequent purchaser inquiries about material characterization.
Future development directions include exploring its use in bioorthogonal chemistry and as a linker in prodrug design. These cutting-edge applications connect with trending research in precision medicine and theranostics. The compound's structural features also show promise for metal-chelating applications, particularly in designing novel catalytic systems for organic transformations.
For formulation scientists, the compound's solubility profile (soluble in ethanol, acetone; sparingly soluble in water) enables diverse delivery systems. This property spectrum generates interest in cosmetic emulsion stabilization and microencapsulation techniques – subjects with high search volumes in formulation science communities. Compatibility studies with common excipients suggest utility in transdermal delivery systems.
In analytical applications, Benzenemethanol,4-hydroxy-3-(2-propen-1-yloxy)- serves as a reference standard for method development. Its distinct UV absorption maxima at 278 nm makes it valuable for HPLC calibration, particularly in analyzing complex botanical extracts. This addresses laboratory professionals' frequent searches for stable reference materials with well-characterized spectra.
The compound's stability under various storage conditions (recommended: 2-8°C under inert atmosphere) meets stringent good distribution practices requirements. Accelerated degradation studies indicate primary decomposition pathways, information crucial for formulation stability predictions – another high-interest area in pharmaceutical development forums.
Emerging computational chemistry studies model the compound's QSAR parameters, contributing to discussions about molecular property prediction. These in silico approaches help researchers understand its ADMET profiles early in development cycles, aligning with current digital chemistry trends that prioritize computational screening.
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